(Ethyl benzoate)tricarbonylchromium

Catalog No.
S1901190
CAS No.
32874-26-3
M.F
C12H10CrO5
M. Wt
286.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Ethyl benzoate)tricarbonylchromium

CAS Number

32874-26-3

Product Name

(Ethyl benzoate)tricarbonylchromium

IUPAC Name

carbon monoxide;chromium;ethyl benzoate

Molecular Formula

C12H10CrO5

Molecular Weight

286.2 g/mol

InChI

InChI=1S/C9H10O2.3CO.Cr/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;;

InChI Key

SWSAJUVURPSGIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Canonical SMILES

CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

The exact mass of the compound (Ethyl benzoate)tricarbonylchromium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Ethyl benzoate)tricarbonylchromium (CAS 32874-26-3) is a classic organometallic "piano-stool" complex in which an ethyl benzoate ligand is η6-coordinated to a chromium tricarbonyl [Cr(CO)3] moiety. In industrial and advanced laboratory procurement, this compound is primarily sourced as a highly activated arene precursor for complex organic synthesis and as a foundational building block for synthesizing metal-carbonyl vibrational probes [1]. The stoichiometric coordination of the Cr(CO)3 group fundamentally alters the electron density of the arene, acting as a powerful electron-withdrawing group that increases the acidity of aromatic protons and renders the ring susceptible to nucleophilic attack . Furthermore, the intense and environmentally sensitive C=O stretching frequencies of the tricarbonyl group make this compound a critical precursor for tracking ultrafast solvation dynamics in two-dimensional infrared (2D-IR) spectroscopy [1].

Substituting (ethyl benzoate)tricarbonylchromium with uncomplexed ethyl benzoate is fundamentally non-viable for both synthetic functionalization and spectroscopic applications. Uncomplexed ethyl benzoate lacks the intense, background-free infrared absorption modes (1900–2000 cm⁻¹) required for multidimensional IR spectroscopy, rendering it useless as a vibrational reporter [1]. In synthetic workflows, the uncomplexed arene is insufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr) without the presence of strong electron-withdrawing groups. The coordination of the Cr(CO)3 moiety not only activates the ring for SNAr and directed ortho-lithiation but also provides critical steric bulk for diastereoselective transformations, properties that cannot be replicated by the generic ester alone .

Precursor Suitability and Purification Efficiency for BCT Synthesis

When synthesizing (benzoic acid)tricarbonylchromium (BCT) for downstream Steglich esterification, (ethyl benzoate)tricarbonylchromium offers a highly efficient purification pathway compared to the direct complexation of benzoic acid. The ethyl ester undergoes simple hydrolysis (NaOH in H2O, 16 h) to yield the water-soluble BCT sodium salt. Because the unreacted (ethyl benzoate)tricarbonylchromium remains completely insoluble in water, it can be quantitatively removed via simple diethyl ether extraction [1]. The pure BCT is then precipitated by acidifying the aqueous layer to pH 2.0. This solubility-driven purification avoids the complex chromatography required when handling direct arene-chromium complexation mixtures, ensuring a high-purity precursor for sensitive 2D-IR probes like chol-BCT and BTNN-BCT [1].

Evidence DimensionPurification efficiency and phase separation
Target Compound DataUnreacted (ethyl benzoate)tricarbonylchromium is cleanly separated via ether extraction from the aqueous BCT product
Comparator Or BaselineDirect complexation of benzoic acid (requires challenging chromatographic separation)
Quantified DifferenceEnables >99% removal of unreacted starting material via simple liquid-liquid extraction
ConditionsHydrolysis in NaOH/H2O for 16 h, followed by ether extraction and pH 2.0 precipitation

Streamlines the scalable synthesis of high-purity metal-carbonyl vibrational probes by eliminating bottleneck chromatographic steps.

Computational Cost Reduction for DFT Solvation Models

In the computational modeling of 2D-IR spectral dynamics, using (ethyl benzoate)tricarbonylchromium as a truncated model provides significant advantages over simulating full-length probes like (cholesteryl benzoate)tricarbonylchromium (chol-BCT). Density Functional Theory (DFT) calculations performed at the B3LYP/6-31+G(d) level demonstrate that the smaller molecular size of the ethyl ester complex drastically reduces computational time while remaining an adequate and accurate model for the Cr(CO)3 local solvation environment [1]. The truncated model successfully captures critical parameters, such as the degeneracy splitting of the carbonyl modes and the distance at which the probe senses sodium ions, without the prohibitive processing costs associated with the massive cholesterol moiety [1].

Evidence DimensionComputational time and model adequacy
Target Compound Data(Ethyl benzoate)tricarbonylchromium (truncated model)
Comparator Or Baseline(Cholesteryl benzoate)tricarbonylchromium (chol-BCT) (full probe)
Quantified DifferenceSignificantly shorter computational time while accurately reproducing the degeneracy splitting of the metal-carbonyl probe
ConditionsDFT calculations (B3LYP/6-31+G(d)) in vacuum and implicit solvent evaluating sodium-ion-to-chromium-atom distances

Allows researchers to run complex molecular dynamics and DFT simulations of solvation environments rapidly and cost-effectively.

Arene Activation for Nucleophilic Aromatic Substitution (SNAr)

The coordination of the Cr(CO)3 moiety to ethyl benzoate completely reverses the standard reactivity profile of the arene ring. Uncomplexed ethyl benzoate is generally unreactive toward nucleophilic aromatic substitution (SNAr) due to its electron-rich nature. However, the (ethyl benzoate)tricarbonylchromium complex acts as a powerful electron-withdrawing system, rendering the arene highly electrophilic . This activation allows for facile direct displacement reactions by various nucleophiles under mild conditions. Following the substitution, the Cr(CO)3 group can be easily removed via mild oxidation to yield the functionalized, metal-free ethyl benzoate derivative .

Evidence DimensionElectrophilic activation for SNAr
Target Compound DataUndergoes facile SNAr with nucleophiles under mild conditions
Comparator Or BaselineUncomplexed ethyl benzoate
Quantified DifferenceEnables SNAr on an otherwise unactivated arene ring, bypassing the need for strong EWGs like nitro groups
ConditionsNucleophilic addition in standard organic solvents followed by oxidative decomplexation

Provides synthetic chemists with a reliable pathway to synthesize highly substituted arenes that cannot be accessed via traditional cross-coupling.

Vibrational Reporter Sensitivity for 2D-IR Spectroscopy

For applications in multidimensional infrared spectroscopy, the target compound provides an essential spectroscopic handle that uncomplexed esters lack. The BCT core, derived directly from (ethyl benzoate)tricarbonylchromium, exhibits intense C=O stretching modes in the 1900–2000 cm⁻¹ region—a background-free window in biological and aqueous samples [1]. In rapidly acquired spectral diffusion (RASD) 2D-IR measurements, this probe yields a precise frequency-frequency correlation function (FFCF) decay with a 1.4 ± 0.1 ps spectral diffusion time constant in bulk D2O [1]. Uncomplexed ethyl benzoate provides no such distinct, environmentally sensitive IR signature, making the chromium complex an irreplaceable precursor for tracking ultrafast interfacial water dynamics and cosolvent exchange [1].

Evidence DimensionSpectral diffusion time constant (FFCF decay) and IR visibility
Target Compound DataMeasurable 1.4 ± 0.1 ps spectral diffusion time constant in D2O (via BCT derivative)
Comparator Or BaselineUncomplexed ethyl benzoate
Quantified DifferenceProvides intense, background-free C=O stretching modes (1900–2000 cm⁻¹) that are completely absent in the baseline ester
ConditionsRapidly acquired spectral diffusion (RASD) 2D-IR spectroscopy in D2O

Crucial for researchers procuring precursors to synthesize custom vibrational probes for lipid membrane and protein solvation studies.

Synthesis of Custom 2D-IR Vibrational Probes

(Ethyl benzoate)tricarbonylchromium is the premier starting material for generating (benzoic acid)tricarbonylchromium (BCT). Due to its highly efficient hydrolysis and phase-separation properties, it allows researchers to easily isolate pure BCT, which is then coupled to complex biomolecules like cholesterol (chol-BCT) or biotin (BTNN-BCT) via Steglich esterification for multidimensional IR spectroscopy [1].

Computational Modeling of Solvation Dynamics

In computational chemistry, this compound serves as an optimal truncated model for Density Functional Theory (DFT) calculations. Its smaller molecular footprint significantly reduces processing time compared to full-length biomolecular probes, while accurately simulating the degeneracy splitting and local solvation environment of the Cr(CO)3 moiety in mixed solvents [1].

Regioselective Arene Functionalization via SNAr

In advanced organic synthesis, the complex is utilized to perform nucleophilic aromatic substitution (SNAr) on the benzoate ring. The powerful electron-withdrawing nature of the Cr(CO)3 group activates the otherwise unreactive ethyl benzoate, enabling the synthesis of highly functionalized arene derivatives that can subsequently be decomplexed via mild oxidation.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types